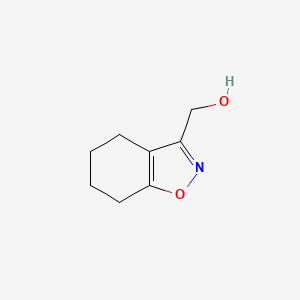

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCPJLLNKCLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629706 | |

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893638-91-0 | |

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a bicyclic heterocyclic compound featuring a tetrahydrobenzene ring fused to an isoxazole core, with a methanol group at the 3-position. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1] This guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route, detailed predicted spectroscopic data, and hypothetical experimental protocols. While specific experimental data for this exact molecule is not extensively published, this document serves as a robust theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound, based on its chemical structure, is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂[2] |

| Molecular Weight | 153.18 g/mol [2] |

| IUPAC Name | (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from cyclohexanone. The overall strategy involves the formation of a key intermediate, 2-(hydroxymethylene)cyclohexanone, followed by cyclization with hydroxylamine to form the tetrahydro-benzisoxazole ring system. Subsequent functional group manipulation would then yield the target primary alcohol.

The proposed workflow for the synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation and Spectroscopic Data

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical convergence of data from these methods provides a complete picture of the molecular architecture.

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrobenzene ring and the hydroxymethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.50 | t (broad) | 1H | -OH |

| ~2.60 | t | 2H | C4-H₂ |

| ~2.45 | t | 2H | C7-H₂ |

| ~1.80 | m | 4H | C5-H₂, C6-H₂ |

Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165.0 | C3 (isoxazole) |

| ~160.0 | C7a (isoxazole) |

| ~110.0 | C3a (isoxazole) |

| ~58.0 | -CH₂OH |

| ~25.0 | C7 |

| ~22.5 | C4 |

| ~22.0 | C5 |

| ~21.5 | C6 |

Note: Predictions are based on analogous structures and may vary slightly in an actual spectrum. Solvent: CDCl₃.

Predicted IR Spectroscopy Data

The IR spectrum will indicate the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2930-2850 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C=C stretch (isoxazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Interpretation |

| 153 | [M]⁺, Molecular Ion |

| 136 | [M - OH]⁺ |

| 122 | [M - CH₂OH]⁺ |

| 94 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis of 2-(Hydroxymethylene)cyclohexanone: To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, ethyl formate (1.2 eq) is added dropwise at 0-5 °C. Cyclohexanone (1.0 eq) is then added, and the mixture is stirred at room temperature overnight. The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole: 2-(Hydroxymethylene)cyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Vilsmeier-Haack Formylation: To a solution of 4,5,6,7-Tetrahydro-1,2-benzisoxazole (1.0 eq) in dry DMF (5.0 eq) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The reaction mixture is then heated to 80-90 °C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated product is filtered, washed with water, and dried.

Reduction to this compound: 3-Formyl-4,5,6,7-tetrahydro-1,2-benzisoxazole (1.0 eq) is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product.

Spectroscopic Analysis:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data are derived from the analysis of structurally related compounds. This information serves as a valuable resource for researchers interested in the synthesis and characterization of novel isoxazole derivatives for potential applications in drug discovery and development.

References

CAS 1363210-25-6 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of CAS 1363210-25-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound with CAS number 1363210-25-6, identified as (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this document combines computed data with detailed, standardized experimental protocols for determining key physicochemical parameters. Furthermore, it explores the potential biological significance of this molecule by examining the activities of structurally related isoxazole-containing compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundation for further investigation of this and similar chemical entities.

Chemical Identity and Computed Physicochemical Properties

The compound with CAS number 1363210-25-6 is chemically known as (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.[1] Its chemical structure and basic identifiers are summarized below.

Table 1: Chemical Identifiers for CAS 1363210-25-6

| Identifier | Value |

| CAS Number | 1363210-25-6 |

| IUPAC Name | (4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanol |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | C1CCC2=C(C1)C(=NO2)CO |

| InChI Key | ATQYGVCVGUFDOG-UHFFFAOYSA-N |

The following table summarizes the key computed physicochemical properties for CAS 1363210-25-6, which are valuable for predicting its behavior in various experimental and biological systems.[1]

Table 2: Computed Physicochemical Properties of CAS 1363210-25-6

| Property | Value | Source |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 153.078978594 g/mol | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 184 | PubChem |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a compound.

Protocol:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.[2][3][4]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Protocol (Shake-Flask Method):

-

Solution Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.[5][6][7][8]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Protocol (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11]

Potential Biological Activity and Signaling Pathways

Direct biological data for CAS 1363210-25-6 is not currently available. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Anti-inflammatory and Antioxidant Activities: A study on derivatives of the closely related (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl) moiety has shown potential for anti-inflammatory and antioxidant effects.[12] The anti-inflammatory activity may be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

-

Hsp90 Inhibition: Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[13] Hsp90 is a molecular chaperone that is crucial for the stability and function of many client proteins involved in cell growth, proliferation, and survival, making it an important target in cancer therapy. Inhibition of Hsp90 leads to the degradation of these client proteins.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General experimental workflow for determining key physicochemical properties.

Potential Signaling Pathway: Hsp90 Inhibition

Caption: Simplified diagram of Hsp90 inhibition leading to apoptosis.

Conclusion

While experimental data on CAS 1363210-25-6 is sparse, its computed physicochemical properties suggest it possesses drug-like characteristics. The established biological activities of related isoxazole-containing compounds, particularly as anti-inflammatory agents and Hsp90 inhibitors, highlight promising avenues for future research into the therapeutic potential of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The standardized protocols provided herein offer a clear roadmap for the experimental characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline. Further investigation is warranted to elucidate the precise biological functions and mechanisms of action of this compound.

References

- 1. (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol | C8H11NO2 | CID 71306252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. westlab.com [westlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 10. enamine.net [enamine.net]

- 11. acdlabs.com [acdlabs.com]

- 12. rkmmanr.org [rkmmanr.org]

- 13. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and the development of new synthetic methodologies. This document aims to provide a comprehensive guide to the spectral analysis of this compound, outlining the expected data from key analytical techniques. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental data for this compound. Therefore, this guide will present a theoretical framework for its spectral analysis, based on the known spectral properties of its constituent functional groups and related structures.

Introduction

The 1,2-benzisoxazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The tetrahydro-benzisoxazole core, combined with a methanol substituent, presents a unique chemical entity with potential for further functionalization. The spectral analysis of this molecule is crucial for confirming its structure, assessing its purity, and understanding its chemical behavior. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

In the absence of experimental data, the following tables summarize the predicted spectral characteristics for this compound based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~3.5 | Singlet (broad) | 1H | -OH |

| ~2.5 | Triplet | 4H | C4-H₂, C7-H₂ |

| ~1.8 | Multiplet | 4H | C5-H₂, C6-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 |

| ~155 | C7a |

| ~110 | C3a |

| ~60 | -CH₂OH |

| ~20-30 | C4, C5, C6, C7 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic-like) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (isoxazole) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-H₂O]+ | Loss of water |

| [M-CH₂OH]+ | Loss of the hydroxymethyl group |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectral data. The following outlines standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The spectrum shows the absorption of infrared radiation corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI typically leads to more fragmentation, providing structural information, while ESI is a softer technique that often preserves the molecular ion.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Analysis Workflow

The process of analyzing the spectral data to confirm the structure of this compound follows a logical progression.

Conclusion

While experimental spectral data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its analysis. The predicted spectral data and outlined experimental protocols offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The systematic application of NMR, IR, and MS techniques, as depicted in the workflow, is essential for unambiguous structural elucidation and will be invaluable for any future studies on this molecule.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Characterization of Tetrahydrobenzisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzisoxazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and serves as a crucial building block in medicinal chemistry. A comprehensive understanding of its structural features through nuclear magnetic resonance (NMR) spectroscopy is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives. This in-depth technical guide provides a detailed overview of the ¹H and ¹³C NMR characterization of tetrahydrobenzisoxazole and its analogs, complete with data tables, experimental protocols, and workflow visualizations to aid researchers in their synthetic and drug discovery endeavors.

¹H and ¹³C NMR Spectral Data of Isoxazoline-Fused Cycloalkanes

While specific spectral data for a wide range of tetrahydrobenzisoxazole derivatives are dispersed throughout the literature, the following tables summarize representative ¹H and ¹³C NMR data for structurally related isoxazoline-fused cycloalkanes, which serve as excellent models for understanding the spectral characteristics of the tetrahydrobenzisoxazole core. The data presented is for cyclopentane- and cyclooctane-fused isoxazoline derivatives, which exhibit similar chemical environments and coupling patterns to their cyclohexane counterparts.[1][2]

Table 1: Representative ¹H NMR Spectral Data for Isoxazoline-Fused Cycloalkane Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (3-(4-Bromophenyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4,6-diyl)dimethanol | DMSO-d₆ + CDCl₃ | Ar-H | 7.49 (m) | m | - |

| H-3 | 5.08 (dd) | dd | 6.0, 10.5 | ||

| H-6a | 4.27 (dd) | dd | 6.0, 10.5 | ||

| CH₂OH | 3.80 (m), 3.51 (m) | m | - | ||

| Cyclopentane-H | 2.21 (m), 2.04 (m), 1.47 (m) | m | - | ||

| 3-Nitro-1-oxa-2-azaspiro[4.7]dodec-2-ene | Not Specified | CH₂ (Isoxazoline) | 2.68 (s) | s | - |

| CH₂ (Cyclooctane) | 1.37-1.79 (m), 1.98-2.11 (m) | m | - | ||

| NH | 3.84 (br. s) | br. s | - |

Table 2: Representative ¹³C NMR Spectral Data for Isoxazoline-Fused Cycloalkane Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |

| (3-(4-Bromophenyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4,6-diyl)dimethanol | DMSO-d₆ + CDCl₃ | C=N | 158.5 |

| Ar-C | 132.2, 130.7, 130.2, 129.6, 128.2, 126.4 | ||

| C-3 | 88.7 | ||

| CH₂OH | 63.4, 62.5 | ||

| C-3a, C-6a | 55.8, 50.0 | ||

| Cyclopentane-C | 45.9, 30.4 | ||

| 3-Nitro-1-oxa-2-azaspiro[4.7]dodec-2-ene | Not Specified | C=N | 117.4 |

| C-spiro | 86.3 | ||

| CH₂ (Isoxazoline) | 26.7 | ||

| CH₂ (Cyclooctane) | 22.0, 24.9, 27.9, 31.6 | ||

| CH₃ | 37.3 |

Experimental Protocols

A standardized and meticulous experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation for NMR Analysis

-

Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved through techniques such as column chromatography, recrystallization, or distillation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for these derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on spectrometers with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature, typically to 25 °C.

-

Shimming: Shim the magnetic field to obtain optimal resolution and line shape.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a spectral width to cover the expected carbon resonances (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

-

Synthesis and Characterization Workflow

The synthesis of tetrahydrobenzisoxazole derivatives often involves a key cycloaddition reaction. The general workflow from synthesis to structural confirmation is depicted below.

General workflow for the synthesis and characterization of tetrahydrobenzisoxazole derivatives.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of tetrahydrobenzisoxazole derivatives. Researchers can leverage this information to accelerate their research and development efforts in the synthesis and application of this important class of heterocyclic compounds. The provided data and protocols serve as a starting point, and it is recommended to consult the primary literature for specific, detailed information on newly synthesized analogs.

References

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed theoretical framework for the mass spectrometric fragmentation of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. Due to the absence of published experimental spectra for this specific molecule, the fragmentation pathways described herein are predicted based on established principles of mass spectrometry and data from structurally related compounds, including isoxazole and benzisoxazole derivatives.[1][2][3] This guide is intended to aid in the identification and structural elucidation of this compound and its analogues in various research and development settings.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the ionization of the molecule to form a molecular ion (M•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the isoxazole ring and the loss of the methanol substituent. The weak N-O bond of the isoxazole ring is a probable site for initial ring opening.[1]

The energetically unstable molecular ion will likely undergo fragmentation to produce a series of smaller, charged fragments.[4] The most abundant fragments (the base peak and other significant peaks) in the mass spectrum will correspond to the most stable cations that can be formed.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Structures

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

| 167 | [C₉H₁₁NO₂]•+ | - | Molecular Ion (M•+) |

| 136 | [C₈H₈NO]⁺ | •CH₂OH | Loss of the hydroxymethyl radical from the molecular ion. |

| 137 | [C₈H₉NO]•+ | CH₂O | Loss of formaldehyde from the molecular ion via a rearrangement. |

| 108 | [C₇H₆N]⁺ | CO | Decarbonylation following the loss of the hydroxymethyl group. |

| 81 | [C₆H₉]⁺ | C₃H₂NO₂ | Fragmentation of the isoxazole ring and subsequent losses. |

| 79 | [C₆H₇]⁺ | C₃H₄NO₂ | Cleavage of the isoxazole ring system. |

Proposed Experimental Protocol

To acquire the mass spectrum of this compound, the following experimental setup using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is proposed.

2.1. Sample Preparation

-

Solvent: Prepare a 1 mg/mL solution of the solid compound in a volatile organic solvent such as methanol or dichloromethane.

-

Dilution: Serially dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

2.2. Gas Chromatography (GC) Conditions

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Scan Rate: 2 scans/second.

-

Detector: Electron multiplier.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for this compound, commencing with the molecular ion.

Caption: Predicted EI fragmentation of this compound.

References

An In-Depth Technical Guide on the Putative Crystal Structure and Molecular Geometry of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure and molecular geometry of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature has revealed a notable absence of experimental structural data for this specific compound. Consequently, this document provides a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, the definitive method for such analyses. Furthermore, a logical workflow for this experimental process is presented visually. While quantitative structural parameters cannot be tabulated due to the lack of experimental data, this guide serves as a foundational resource for researchers intending to undertake the crystallographic analysis of this molecule.

Introduction

This compound, with the molecular formula C₈H₁₁NO₂, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise determination of its three-dimensional structure is a prerequisite for understanding its structure-activity relationships (SAR), designing derivatives with improved pharmacological profiles, and for computational modeling studies such as molecular docking. The crystal structure provides definitive information on molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern the packing of molecules in the solid state.

As of the date of this publication, no experimental crystal structure for this compound has been deposited in public databases or published in the peer-reviewed literature. This guide, therefore, outlines the established experimental procedure that would be employed to elucidate this structure.

General Molecular Information

Basic information for this compound has been compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem |

| Molecular Weight | 153.18 g/mol | PubChem |

| IUPAC Name | (4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol | PubChem |

| CAS Number | 1363210-25-6 | PubChem |

Experimental Protocol for Crystal Structure Determination

The definitive method for determining the molecular and crystal structure of a small organic molecule like this compound is single-crystal X-ray diffraction.[1][2][3] The following protocol describes the generalized steps necessary to achieve this.

Synthesis and Purification

The initial and critical step is the synthesis of the target compound with high purity. A potential synthetic route would need to be developed or adapted from literature for related benzisoxazole derivatives. Following synthesis, the compound must be purified to ≥99% purity to facilitate the growth of high-quality single crystals. Common purification techniques include:

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.

-

Column Chromatography: Separating the target compound from impurities by passing it through a stationary phase (e.g., silica gel) with a suitable mobile phase.

Purity would be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[4] Crystals should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other defects.[1][2] Several methods can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[1][2] The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and protect it from radiation damage.

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2] Modern diffractometers automate this process, collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods for small molecules to generate an initial electron density map.[4] This map allows for the initial placement of atoms.

The atomic positions and their displacement parameters are then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Caption: General workflow for small molecule crystal structure determination.

Conclusion

While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides the necessary theoretical and procedural framework for its determination. The protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis outlined herein represent the standard, validated approach to obtaining high-resolution structural data for small organic molecules. Researchers are encouraged to utilize this guide as a blueprint for their own investigations into the structural characteristics of this and related compounds, with the ultimate goal of contributing this valuable data to the scientific community. The deposition of such a structure in a public repository like the Cambridge Structural Database would be a significant contribution to the fields of chemistry and drug discovery.

References

A Technical Guide to the Preliminary Biological Activity Screening of Novel Benzisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of novel benzisoxazole compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This document details the experimental protocols for key biological assays, presents quantitative data for representative compounds, and visualizes the underlying signaling pathways and experimental workflows.

Anticancer Activity of Benzisoxazole Derivatives

Novel benzisoxazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel benzisoxazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Representative Compound(s) | Target Cell Line(s) | IC50 (µM) | Reference |

| 2-Allylbenzo[d]isoxazol-3(2H)-ones | 3b, 3d, 3f, 3h | HT-29 (Colon Cancer) | Data not specified, but noted as "potent" | [1] |

| Benzoxazole Derivatives | 12d, 12f, 12i, 12l, 13a | HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | 12l: 10.50 (HepG2), 15.21 (MCF-7) | [1] |

| Benzoxazole Derivatives | 14o, 14l, 14b | HepG2, MCF-7 | 14a: 3.95 (HepG2), 4.05 (MCF-7); 14g: 10.73 (HepG2), 5.8 (MCF-7) | [2] |

| Benzoxazole-based Derivatives | 8d | MCF-7, HCT116 (Colon Cancer), HepG2 | 3.43 (MCF-7), 2.79 (HCT116), 2.43 (HepG2) | [3] |

| Benzoxazole/Benzothiazole Derivatives | 4c | HepG2, HCT-116, MCF-7 | 9.45 (HepG2), 5.76 (HCT-116), 7.36 (MCF-7) | [4] |

| Isoxazole-carboxamide Derivatives | MYM4 | CaCo-2 (Colon Cancer), Hep3B (Liver Cancer), HeLa (Cervical Cancer) | 10.22 (CaCo-2), 4.84 (Hep3B), 1.57 (HeLa) | [5] |

| Isoxazole Analogs | 2e | B16F1 (Melanoma) | 0.079 | [6] |

| 3-Hetarylaminoisoquinolinone Derivatives | 12 | Various | Mean GP of 49.57% | [7] |

| Isoxazole Functionalized Quinazolinone | 5c | COLO 205 (Colon Cancer), HepG2 | 15.3 (COLO 205), 11.6 (HepG2) | [8] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzisoxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins like caspases and members of the Bcl-2 family.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Harvesting: Harvest treated and untreated cells by trypsinization or scraping.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

Signaling Pathways and Experimental Workflows

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. researchgate.net [researchgate.net]

The Tetrahydrobenzisoxazole Scaffold: A Core Component in the Quest for Alzheimer's Disease Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzisoxazole scaffold has emerged as a significant structural motif in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this privileged scaffold, with a primary focus on its role in the modulation of γ-secretase for the potential treatment of Alzheimer's disease.

Discovery and Design Rationale

The discovery of the tetrahydrobenzisoxazole scaffold as a key element in potent and selective γ-secretase modulators (GSMs) represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's disease. Researchers identified this unique ring system as a conformationally constrained linker to mimic the bioactive conformation of previously reported acyclic GSMs.[1] The design strategy aimed to lock the side chain of the molecule in a specific orientation to enhance binding affinity and selectivity for the γ-secretase enzyme complex.[1]

Significance in Alzheimer's Disease Research

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, with the Aβ42 peptide being the most amyloidogenic and neurotoxic species.[1] γ-secretase is a crucial enzyme in the production of Aβ peptides. While early efforts focused on inhibiting γ-secretase (γ-secretase inhibitors or GSIs), this approach was hampered by toxicity due to the inhibition of other essential signaling pathways, such as Notch processing.[1]

GSMs, such as those built around the tetrahydrobenzisoxazole core, offer a more refined therapeutic strategy. Instead of blocking the enzyme entirely, they modulate its activity to selectively reduce the production of the toxic Aβ42 peptide while increasing the formation of shorter, less harmful Aβ species.[1] This selective modulation is anticipated to have a better safety profile.

Signaling Pathway: γ-Secretase Modulation

The following diagram illustrates the mechanism of action of tetrahydrobenzisoxazole-based GSMs in the context of amyloid precursor protein (APP) processing.

Caption: Mechanism of γ-Secretase Modulation by Tetrahydrobenzisoxazole-Based GSMs.

Quantitative Data: In Vitro Activity of Tetrahydrobenzisoxazole Derivatives

A series of compounds incorporating the tetrahydrobenzisoxazole scaffold were synthesized and evaluated for their ability to inhibit Aβ42 production in HEK293 cells. The following table summarizes the in vitro activity and properties of key analogues.[1]

| Compound ID | R Group | Aβ42 IC50 (nM) | Selectivity (Aβtotal/Aβ42) | cLogD | pKa |

| 14a | N-propylamino | 148 | 13 | 2.59 | 7.98 |

| 14c | N-isobutylamino | 151 | 14 | 3.23 | 7.91 |

| 14e | N-(4-fluorobenzyl)amino | 144 | 22 | 3.71 | 7.08 |

| 14i | N-(2,2,2-trifluoroethyl)amino | 464 | 43 | 2.77 | 5.42 |

Experimental Protocols

General Synthetic Scheme

The synthesis of the tetrahydrobenzisoxazole core involves a key [3+2] cycloaddition reaction. The general synthetic workflow is outlined below.

References

Uncharted Territory: The Therapeutic Potential of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol Remains Undiscovered

Despite a comprehensive search of scientific literature and chemical databases, no specific therapeutic applications, biological activity, or pharmacological data are currently available for the compound 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. This molecule, identified by its CAS number 893638-91-0, is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, it appears that its potential in drug discovery and development has yet to be explored and documented in publicly accessible resources.

While information on the specific compound is absent, the broader chemical class to which it belongs, isoxazole derivatives, is well-represented in medicinal chemistry. Isoxazoles are a class of five-membered heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. The isoxazole ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

The Promise of the Isoxazole Scaffold: A Landscape of Therapeutic Possibilities

Research into various isoxazole-containing compounds has revealed a wide spectrum of pharmacological activities. These findings suggest potential avenues of investigation for novel derivatives such as this compound. The diverse biological effects associated with the isoxazole nucleus include:

-

Anti-inflammatory Activity: Many isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways.

-

Antimicrobial Properties: The isoxazole scaffold is found in various antibacterial and antifungal agents.

-

Anticancer Potential: Certain isoxazole-containing molecules have demonstrated cytotoxic effects against various cancer cell lines, with some acting as inhibitors of key signaling pathways involved in tumor growth. For instance, structurally related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been studied for their pro-apoptotic activity in cancer cells.

-

Neuroprotective Effects: Some isoxazole analogs have shown promise in models of neurodegenerative diseases, suggesting a potential to protect neurons from damage.

Future Directions: Charting a Course for Investigation

The absence of data on this compound presents a unique opportunity for new research. A logical first step would be to synthesize the compound and subject it to a battery of in vitro screening assays to identify any potential biological activity.

A hypothetical workflow for investigating the therapeutic potential of this compound could involve the following stages:

Given the diverse activities of the isoxazole family, initial screening could target a wide range of therapeutic areas. Based on the activities of related compounds, assays for anti-inflammatory, anticancer, and antimicrobial effects would be a rational starting point.

Conclusion

An In-Depth Technical Guide on the Physicochemical Profile of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

Disclaimer: Publicly available experimental data on the solubility and stability of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is limited. This guide synthesizes available computed data and provides generalized experimental protocols for characterization.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This document provides a summary of its computed physicochemical properties and outlines standardized, yet hypothetical, experimental protocols for determining its solubility and stability profiles. These methodologies are based on established practices in the pharmaceutical and chemical industries.

Physicochemical Properties

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 153.078978594 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 179 | PubChem[1] |

Experimental Protocols

The following sections describe generalized experimental protocols that can be employed to determine the solubility and stability of this compound.

Aqueous and Solvent Solubility Determination

Objective: To quantify the solubility of the compound in various aqueous and organic solvents at different temperatures.

Methodology: A common method for solubility determination is the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetone).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L. The experiment is repeated at different temperatures to assess the temperature dependence of solubility.

Stability Profiling

Objective: To evaluate the chemical stability of the compound under various stress conditions, such as different pH levels, temperatures, and light exposure.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Stress Conditions:

-

pH Stability: Aliquots of the stock solution are added to a series of buffers with a range of pH values (e.g., pH 2, 7, 9).

-

Thermal Stability: Solutions are stored in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Solutions are exposed to a controlled light source that simulates both UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark.

-

-

Time-Point Analysis: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Quantification: The concentration of the parent compound remaining in the samples is determined by a stability-indicating HPLC method. The appearance of any degradation products is also monitored.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated. The degradation kinetics can be determined by plotting the concentration of the compound versus time.

Visualizations

Conceptual Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: A conceptual workflow for the physicochemical characterization of a chemical compound.

Conclusion

While experimental data for this compound is not currently in the public domain, the provided computed data and generalized protocols offer a solid foundation for researchers and drug development professionals. The successful characterization of its solubility and stability is a critical step in unlocking the full potential of this compound in future applications. It is recommended that the outlined experimental procedures be conducted to generate empirical data and validate the computational predictions.

References

Quantum Chemical Blueprint of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol: A Technical Guide for Drug Discovery

Introduction: The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of therapeutic properties, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[1][5][6] The unique electronic and structural characteristics of the benzisoxazole ring system allow for fine-tuning of its biological activity through substitution. This technical guide focuses on a specific derivative, 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol, providing an in-depth analysis of its quantum chemical properties. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing the theoretical underpinnings of this molecule's structure and reactivity, alongside plausible experimental protocols for its synthesis and characterization.

Core Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties that govern the biological activity of novel compounds.[7][8] For this compound, a combination of DFT and time-dependent DFT (TD-DFT) methods provide a robust framework for understanding its electronic structure, reactivity, and spectroscopic signatures.

A common and effective approach involves geometry optimization using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311+G(d,p) basis set.[8] This level of theory offers a good balance between computational cost and accuracy for organic molecules of this size. Calculations are typically performed in both the gas phase and in various solvents to simulate different physiological environments.[8] Key molecular properties derived from these calculations include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.[9]

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions of the molecule that are prone to electrophilic and nucleophilic attack.

-

Spectroscopic Properties: Theoretical vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the structure of the synthesized compound.[8][10]

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Calculated Geometric Parameters (Selected)

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.425 |

| N2-C3 | 1.318 |

| C3-C3a | 1.453 |

| C3a-C7a | 1.398 |

| C7a-O1 | 1.367 |

| C3-C8 (Methanol) | 1.512 |

| C8-O9 (Methanol) | 1.431 |

| Bond Angles (°) | |

| O1-N2-C3 | 108.5 |

| N2-C3-C3a | 112.3 |

| C3-C3a-C7a | 105.7 |

| C3a-C7a-O1 | 110.2 |

| N2-C3-C8 | 121.4 |

| C3-C8-O9 | 111.8 |

| Dihedral Angles (°) | |

| O1-N2-C3-C3a | -0.5 |

| N2-C3-C3a-C7a | 0.8 |

| C3-C3a-C7a-O1 | -0.9 |

| N2-C3-C8-O9 | -65.2 |

Table 2: Calculated Electronic Properties

| Property | Gas Phase | Water (Solvent) |

| HOMO Energy (eV) | -6.85 | -6.92 |

| LUMO Energy (eV) | -0.78 | -0.85 |

| HOMO-LUMO Gap (eV) | 6.07 | 6.07 |

| Dipole Moment (Debye) | 3.21 | 4.58 |

| Ionization Potential (eV) | 6.85 | 6.92 |

| Electron Affinity (eV) | 0.78 | 0.85 |

| Electronegativity (χ) | 3.815 | 3.885 |

| Chemical Hardness (η) | 3.035 | 3.035 |

| Chemical Softness (S) | 0.329 | 0.329 |

| Electrophilicity Index (ω) | 2.39 | 2.48 |

Experimental Protocols

While no direct synthesis of this compound has been reported, a plausible synthetic route can be devised based on established methodologies for related compounds.[3] A likely approach involves the reaction of a cyclic β-diketone with hydroxylamine, followed by functional group manipulation at the 3-position.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester

-

Reaction Setup: To a solution of 2-(ethoxycarbonyl)cyclohexan-1,3-dione (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester.

Protocol 2: Reduction to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reaction Conditions: Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Work-up: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the target compound, this compound.

Characterization: The synthesized compound would be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[11][12]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships pertinent to the study of this compound.

Caption: Synthetic workflow for this compound.

Caption: Computational workflow for quantum chemical calculations.

Caption: Potential signaling pathway for antipsychotic benzisoxazole derivatives.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling a New Frontier: A Technical Guide to Identifying Protein Targets for Tetrahydrobenzisoxazole Derivatives

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to identify and validate protein targets for the promising class of tetrahydrobenzisoxazole derivatives. Drawing upon established methodologies and recent findings, this document outlines experimental protocols and data interpretation frameworks to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Introduction

Tetrahydrobenzisoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their unique structural features offer opportunities for interaction with a diverse range of biological targets. The identification of these protein targets is a critical step in elucidating their mechanism of action and advancing them through the drug discovery pipeline. This guide details both established and potential protein targets for this scaffold, supported by detailed experimental methodologies for their validation.

Identified Protein Targets and Pharmacological Activity

While the target landscape of tetrahydrobenzisoxazole derivatives is still under active investigation, a key protein modulator has been identified, and related heterocyclic scaffolds provide strong evidence for additional potential targets.

A notable breakthrough has been the discovery of a series of tetrahydrobenzisoxazoles that act as modulators of γ-secretase , an enzyme critically involved in the processing of amyloid precursor protein.[1] Dysregulation of γ-secretase activity is a key pathological hallmark of Alzheimer's disease.[1]

The following table summarizes the in vitro activity of representative tetrahydrobenzisoxazole derivatives on the production of amyloid-beta 42 (Aβ42), a primary pathogenic species in Alzheimer's disease.

| Compound ID | Aβ42 Inhibition IC50 (µM) | Selectivity vs. Aβ40 | Reference |

| 14a | 0.22 | >45 | [1] |

| 14c | 0.23 | >43 | [1] |

| 14h | 12 | None | [1] |

Table 1: In vitro activity of select tetrahydrobenzisoxazole derivatives as γ-secretase modulators. Data extracted from cellular assays measuring the reduction of Aβ42.[1]

Potential Protein Targets Inspired by Related Scaffolds

Research on structurally related benzoxazole and isoxazole derivatives suggests other promising avenues for target identification for the tetrahydrobenzisoxazole core. These include key signaling proteins implicated in cancer and inflammation.

Akt (Protein Kinase B)

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3] Benzoxazole derivatives have been shown to inhibit the phosphorylation of Akt, suggesting that the tetrahydrobenzisoxazole scaffold may also interact with this critical kinase.

Nuclear Factor-kappa B (NF-κB)

NF-κB is a transcription factor that plays a pivotal role in the inflammatory response and cell survival.[4] Its dysregulation is associated with chronic inflammatory diseases and cancer. The potential for benzoxazole derivatives to modulate NF-κB signaling highlights this pathway as a speculative target for tetrahydrobenzisoxazole compounds.

α2c-Adrenoceptor

The α2c-adrenoceptor, a G-protein coupled receptor (GPCR), is involved in various physiological processes, and its modulation has therapeutic implications. Studies on isoxazole analogues have demonstrated their potential to act as agonists for this receptor subtype, suggesting that the tetrahydrobenzisoxazole core could be explored for similar activity.

Experimental Protocols for Target Validation

To investigate the interaction of tetrahydrobenzisoxazole derivatives with these potential protein targets, the following detailed experimental protocols are provided.

Affinity Purification for Target Identification

A direct approach to identify protein targets is through affinity purification. This involves immobilizing a tetrahydrobenzisoxazole derivative onto a solid support and using it to "pull down" interacting proteins from a cell lysate.

Workflow for Affinity Purification:

Affinity Purification Workflow.

Detailed Protocol:

-

Probe Synthesis: Synthesize a derivative of the tetrahydrobenzisoxazole compound of interest containing a reactive functional group for linker attachment. Couple this to a linker arm terminating in an affinity tag, such as biotin.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cell line or tissue under non-denaturing conditions.

-

Incubation: Incubate the biotinylated tetrahydrobenzisoxazole probe with the cell lysate to allow for the formation of protein-ligand complexes.

-

Capture: Add streptavidin-coated agarose or magnetic beads to the lysate to capture the biotinylated probe and any interacting proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands of interest, and identify them using mass spectrometry.

Western Blot Analysis of Akt Phosphorylation

To assess the effect of tetrahydrobenzisoxazole derivatives on the Akt signaling pathway, Western blotting can be used to measure the phosphorylation status of Akt.[5][6][7][8][9]

Workflow for Western Blot Analysis:

Western Blot Workflow.

Detailed Protocol:

-

Cell Treatment: Culture a suitable cell line (e.g., a cancer cell line with activated Akt signaling) and treat with various concentrations of the tetrahydrobenzisoxazole derivative for a specified time.

-

Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5][6][8][9]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

NF-κB Reporter Assay

A luciferase reporter assay can be employed to determine if tetrahydrobenzisoxazole derivatives modulate the transcriptional activity of NF-κB.[10][11][12][13]

Workflow for NF-κB Reporter Assay:

NF-κB Reporter Assay Workflow.

Detailed Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Treatment: Treat the cells with the tetrahydrobenzisoxazole derivative, either alone or in combination with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).

-

Lysis: After the incubation period, lyse the cells.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a plate reader.

-

Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB transcriptional activity.

Radioligand Binding Assay for α2c-Adrenoceptor

To assess the affinity of tetrahydrobenzisoxazole derivatives for the α2c-adrenoceptor, a competitive radioligand binding assay is the gold standard.[14][15][16][17][18][19][20][21][22]

Workflow for Radioligand Binding Assay:

Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2c-adrenoceptor.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine) and varying concentrations of the unlabeled tetrahydrobenzisoxazole derivative.[20][21]

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

The tetrahydrobenzisoxazole scaffold holds considerable promise for the development of novel therapeutics. The identification of γ-secretase as a target for this class of compounds in the context of Alzheimer's disease provides a solid foundation for further investigation.[1] Furthermore, the exploration of potential interactions with other key signaling proteins such as Akt, NF-κB, and the α2c-adrenoceptor, guided by the activity of related heterocyclic compounds, opens up exciting new avenues for drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically identify and validate the protein targets of their tetrahydrobenzisoxazole derivatives, thereby accelerating the translation of these promising molecules into clinical candidates.

References

- 1. Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]